5-Bromo-3-methoxyquinolin-2(1H)-one chemical structure and properties
5-Bromo-3-methoxyquinolin-2(1H)-one chemical structure and properties
The following technical guide details the structural analysis, synthetic pathways, and biological properties of 5-Bromo-3-methoxyquinolin-2(1H)-one . This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the compound's role as a privileged scaffold in drug discovery, particularly for NMDA receptor modulation.
Executive Summary
5-Bromo-3-methoxyquinolin-2(1H)-one is a functionalized heterocyclic scaffold belonging to the 2-quinolinone (carbostyril) family. Distinguished by a bromine atom at the C5 position and a methoxy group at C3, this molecule represents a critical intermediate in the development of Glycine-site NMDA receptor antagonists and potential anticancer agents. Its unique substitution pattern offers a balance of lipophilicity (facilitated by the halogen) and electronic density (modulated by the methoxy group), making it a high-value target for Structure-Activity Relationship (SAR) studies.
Structural & Physicochemical Analysis[1][2][3][4][5]
Chemical Structure
The core structure consists of a bicyclic quinolin-2-one system. The "2(1H)-one" designation indicates the lactam tautomer is the stable form in the solid state and in polar solvents, predominating over the 2-hydroxyquinoline (lactim) form.
-
Molecular Formula: C
H BrNO -
Molecular Weight: 254.08 g/mol
-
Key Substituents:
-
C5-Bromo: A bulky, electron-withdrawing halogen positioned in the "bay region" of the fused ring system. It provides a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and enhances hydrophobic interactions in protein binding pockets.
-
C3-Methoxy: An electron-donating group adjacent to the carbonyl. It influences the pKa of the N-H proton and acts as a hydrogen bond acceptor.
-
Electronic Properties & Tautomerism
The molecule exhibits lactam-lactim tautomerism . While the lactam (A) is favored, the presence of the 3-methoxy group stabilizes the core against oxidative degradation compared to unsubstituted quinolinones.
-
H-Bonding: The N1-H acts as a donor, while the C2=O and 3-OMe oxygen atoms act as acceptors.
-
Solubility: Low in water; moderate to high in DMSO, DMF, and chlorinated solvents (DCM, Chloroform).
-
UV/Vis: Characteristic absorption bands around 230 nm and 330 nm due to extended conjugation.
Synthetic Methodologies
Two primary routes are established for synthesizing this scaffold. The Condensation Route is preferred for its scalability and safety compared to diazomethane-mediated ring expansions.
Route A: Base-Mediated Condensation (Recommended)
This protocol utilizes a Claisen-type condensation between a functionalized anthranilate and a methoxyacetate derivative.
Retrosynthetic Logic: The C2-C3 bond is formed via condensation, while the N1-C2 bond is formed via amidation.
-
Precursor 1: Ethyl 2-amino-6-bromobenzoate (Provides the benzene ring and N1).
-
Precursor 2: Ethyl methoxyacetate (Provides C2, C3, and the methoxy group).
Experimental Protocol
Step 1: Enolate Formation and Cyclization
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Reagents:
-
Ethyl 2-amino-6-bromobenzoate (1.0 eq, 10 mmol)
-
Ethyl methoxyacetate (1.2 eq, 12 mmol)
-
Sodium Hydride (60% in oil, 2.5 eq) or LiHMDS (for milder conditions).
-
Solvent: Anhydrous THF or Toluene.
-
-
Procedure:
-
Suspend NaH in anhydrous THF at 0°C.
-
Add Ethyl 2-amino-6-bromobenzoate dropwise. Stir for 30 min (deprotonation of amine).
-
Add Ethyl methoxyacetate slowly.
-
Heat to reflux (THF: 66°C, Toluene: 110°C) for 12–18 hours.
-
Mechanism:[1][2] The amine attacks the ester of methoxyacetate (amidation), followed by the alpha-carbon of the acetate attacking the benzoate ester (Claisen condensation) to close the ring.
-
-
Workup:
-
Cool to RT. Quench carefully with 1N HCl (gas evolution).
-
The product often precipitates upon acidification. Filter the solid.[3]
-
If no precipitate, extract with EtOAc, wash with brine, dry over Na
SO .
-
-
Purification: Recrystallize from Ethanol/DMF mixtures.
-
Yield Target: 60–75%.
-
Route B: O-Methylation of 3-Hydroxy Precursor
Alternatively, synthesize 5-bromo-3-hydroxyquinolin-2(1H)-one first, then methylate.
-
Reagents: Methyl Iodide (MeI), K
CO , Acetone. -
Note: This route risks N-methylation (forming 1-methyl-2-one). Use strictly stoichiometric base or protect N1.
Visualization of Synthesis Pathway
Caption: One-pot cyclization pathway utilizing Claisen-type condensation to form the quinolinone core.[1]
Biological Applications & Mechanism[8]
Primary Target: NMDA Receptor (Glycine Site)
The 3-substituted quinolin-2-one scaffold is a bioisostere of kynurenic acid , an endogenous antagonist of the N-methyl-D-aspartate (NMDA) receptor.
-
Mechanism: The molecule binds to the Glycine-binding site (GluN1 subunit) of the NMDA receptor.
-
Binding Mode:
-
The Lactam (NH-CO) mimics the carboxylic acid of kynurenate (H-bonding with Arg/Thr residues).
-
The 5-Bromo substituent occupies a hydrophobic pocket, often increasing potency by displacing water or engaging in halogen bonding.
-
The 3-Methoxy group restricts conformational flexibility and prevents metabolic hydroxylation at the 3-position.
-
Secondary Applications
-
Anticancer: Halogenated quinolinones have shown antiproliferative activity against HeLa and HT29 cell lines, likely via topoisomerase inhibition or apoptosis induction [1].
-
Neuroprotection: By blocking NMDA receptors, these compounds prevent excitotoxicity caused by excessive glutamate, relevant in stroke and neurodegenerative research [2].
Signaling Pathway Interaction
Caption: Mechanism of action illustrating the competitive antagonism at the NMDA receptor glycine site.[4]
Quantitative Data Summary
| Property | Value/Description | Relevance |
| Melting Point | > 210°C (Predicted) | High thermal stability for solid dosage forms. |
| pKa (NH) | ~10.5 | Weakly acidic; deprotonates only with strong base. |
| LogP | ~2.5 – 2.8 | Moderate lipophilicity; likely blood-brain barrier (BBB) permeable. |
| H-Bond Donors | 1 (NH) | Critical for receptor binding pocket interaction. |
| H-Bond Acceptors | 3 (C=O, O-Me, N:) | Facilitates solubility and target engagement. |
References
-
Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Source: PubMed (NIH) URL:[Link]
-
N-Substituted-3-alkoxy-derivatives of dextromethorphan are functional NMDA receptor antagonists. Source: Indiana University / PubMed URL:[Link]
-
Synthesis and structure-activity relationships of 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes: novel and highly potent antagonists for NMDA receptor glycine site. Source: Journal of Medicinal Chemistry URL:[Link]
